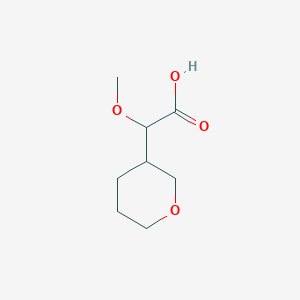

2-Methoxy-2-(oxan-3-yl)acetic acid

描述

2-Methoxy-2-(oxan-3-yl)acetic acid (CAS: 1547513-00-7) is an acetic acid derivative featuring a methoxy group (-OCH₃) and a 3-oxanyl (tetrahydropyran-3-yl) substituent on the α-carbon adjacent to the carboxylic acid group. Its molecular formula is C₇H₁₂O₄ (MW: 160.17 g/mol) . This compound is of interest in pharmaceutical and material science research due to its unique stereoelectronic properties.

属性

IUPAC Name |

2-methoxy-2-(oxan-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-11-7(8(9)10)6-3-2-4-12-5-6/h6-7H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPJHBQQZAVYLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCOC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(oxan-3-yl)acetic acid typically involves the reaction of tetrahydro-2H-pyran-3-ylmethanol with methoxyacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

化学反应分析

Types of Reactions

2-Methoxy-2-(oxan-3-yl)acetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives .

科学研究应用

2-Methoxy-2-(oxan-3-yl)acetic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Industry: It is utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Methoxy-2-(oxan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Substitutions on the α-Carbon

2-Amino-2-(oxan-3-yl)acetic Acid Hydrochloride (CAS: 1909305-59-4)

- Structure: Replaces the methoxy group with an amino (-NH₂) group, forming a hydrochloride salt.

- Molecular Formula: C₇H₁₄ClNO₃ (MW: 195.64 g/mol) .

- Key Differences: Polarity/Reactivity: The amino group enhances hydrophilicity and enables ionic interactions, unlike the methoxy group. Acidity: The adjacent amino group (basic) may increase the carboxylic acid’s pKa compared to the methoxy derivative. Applications: Used in drug synthesis due to its ability to form peptide bonds or coordinate with metals .

2-Ethoxy-2-(oxolan-3-yl)acetic Acid

- Structure : Substitutes methoxy with ethoxy (-OCH₂CH₃) and uses a five-membered oxolan (tetrahydrofuran) ring.

- Steric Effects: The bulkier ethoxy group may hinder interactions in tight binding sites compared to methoxy .

Modifications to the Oxan Ring

2-Amino-2-(3-Methyloxan-3-yl)acetic Acid

- Structure : Incorporates a methyl group on the oxan ring at position 3.

- Molecular Formula: C₈H₁₅NO₃ (MW: 173.21 g/mol) .

- Key Differences :

- Steric Bulk : The methyl group adds steric hindrance, reducing conformational flexibility.

- Hydrophobicity : Enhanced lipophilicity compared to the unsubstituted oxan derivative, influencing solubility and bioavailability.

2-Methoxy-2-(4-Methyloxan-4-yl)acetic Acid

- Structure : Methyl substitution at position 4 of the oxan ring.

- Key Differences :

- Ring Strain : The 4-methyl group may alter ring puckering dynamics, affecting binding to biological targets.

Aromatic vs. Aliphatic Analogues

(3'-Methoxy-biphenyl-2-yl)-acetic Acid (CAS: 108478-56-4)

- Structure : Replaces the oxan ring with a biphenyl system.

- Molecular Formula : C₁₅H₁₄O₃ (MW: 242.27 g/mol) .

- Key Differences: Planarity: The aromatic system enables π-π stacking, useful in material science (e.g., polymer design). Applications: Potential use in anti-inflammatory agents, similar to indomethacin derivatives .

2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic Acid (CAS: 1457766-35-6)

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Functional Groups | Key Applications |

|---|---|---|---|---|---|

| 2-Methoxy-2-(oxan-3-yl)acetic acid | 1547513-00-7 | C₇H₁₂O₄ | 160.17 | Methoxy, oxan-3-yl, COOH | Material science, drugs |

| 2-Amino-2-(oxan-3-yl)acetic acid HCl | 1909305-59-4 | C₇H₁₄ClNO₃ | 195.64 | Amino, oxan-3-yl, COOH | Pharmaceuticals |

| 2-Amino-2-(3-Me-oxan-3-yl)acetic acid | N/A | C₈H₁₅NO₃ | 173.21 | Amino, 3-Me-oxan, COOH | Agrochemicals |

| (3'-MeO-biphenyl-2-yl)-acetic acid | 108478-56-4 | C₁₅H₁₄O₃ | 242.27 | Biphenyl, MeO, COOH | Anti-inflammatory research |

Table 2: Comparative Reactivity and Solubility

| Compound | Water Solubility | pKa (COOH) | LogP | Notable Reactivity |

|---|---|---|---|---|

| This compound | Moderate | ~3.5 | 0.8 | Ether O participates in H-bonding |

| 2-Amino-2-(oxan-3-yl)acetic acid HCl | High | ~2.8* | -1.2 | Forms salts; nucleophilic amino group |

| 2-Ethoxy-2-(oxolan-3-yl)acetic acid | Low | ~4.0 | 1.5 | Ethoxy enhances lipid solubility |

| 2-(6-MeO-naphthyl)-2-oxoacetic acid | Low | ~2.5 | 2.0 | Ketone stabilizes enolate intermediates |

*Estimated based on adjacent substituent effects.

生物活性

2-Methoxy-2-(oxan-3-yl)acetic acid, with the CAS number 1598212-47-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group and an oxane ring, which contribute to its unique properties. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound demonstrates antimicrobial properties against various bacterial strains. It has been evaluated for its effectiveness in inhibiting the growth of pathogens, making it a candidate for further development in antimicrobial therapies.

2. Anti-inflammatory Properties

Preliminary data suggest that this compound may possess anti-inflammatory effects. These effects could be attributed to its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

3. Anticancer Potential

There is emerging evidence that this compound may have anticancer properties. Research indicates that it can induce apoptosis in cancer cells through specific signaling pathways, although further studies are needed to elucidate the precise mechanisms involved.

The mechanism of action of this compound is not fully understood but is believed to involve interaction with various molecular targets:

- DNA Intercalation: Similar to other compounds with aromatic structures, it may intercalate with DNA, affecting transcription and replication processes.

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, thereby disrupting cellular processes critical for cancer cell survival and proliferation.

Case Studies

Several studies have explored the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, administration of the compound led to reduced markers of inflammation, such as cytokine levels and histological signs of tissue damage. This supports the hypothesis that it may serve as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

| Biological Activity | Evidence Level | Mechanism | References |

|---|---|---|---|

| Antimicrobial | Moderate | Inhibition of bacterial growth | |

| Anti-inflammatory | Moderate | Modulation of inflammatory pathways | |

| Anticancer | Emerging | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。